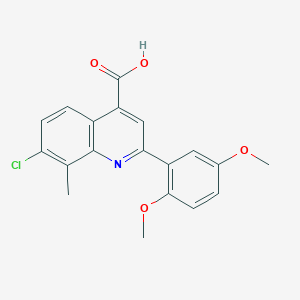

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (7C2DMQ4CA) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is an aromatic heterocyclic compound with a quinoline ring system, and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Supramolecular Chemistry

The compound exhibits an ability to form elegant three-dimensional framework structures through hydrogen bonding . This characteristic is crucial in supramolecular chemistry, where molecules are organized into complex structures without the need for covalent bonds. Such structures have applications in the development of molecular machines, sensors, and materials with novel properties.

Drug Design

Quinazoline derivatives are a significant class of compounds in drug design due to their presence in over two hundred naturally occurring alkaloids . The specific structure of this compound, with its heterocyclic ring and dimethoxyphenyl unit, could be explored for its pharmacological properties and potential use in medicinal chemistry.

Molecular Conformation Studies

The envelope conformation of the heterocyclic ring in this compound provides a unique opportunity for researchers to study molecular conformations . Understanding these conformations can lead to insights into molecular interactions and stability, which are essential in fields like drug development and materials science.

Crystallography

The crystal structure of this compound, with its two N—H O hydrogen bonds, can serve as a model for studying crystallography . Researchers can gain a deeper understanding of crystal formation, which has implications for material synthesis and the development of crystalline drugs.

Organic Synthesis

The compound was synthesized using a base-promoted cyclization reaction, which is a valuable method in organic synthesis . This process can be applied to create a variety of complex organic molecules, which are useful in various chemical industries and research fields.

Supramolecular Assembly

The ability of this compound to link chains into a continuous three-dimensional framework through hydrogen bonding is significant in the study of supramolecular assembly . This knowledge can be applied to the design of new materials with specific properties, such as porosity or conductivity.

Heterocyclic Compound Research

As a fused heterocycle, this compound adds to the body of research on heterocyclic compounds . These compounds are of interest due to their wide range of applications, including their use as building blocks in organic chemistry and their biological activity.

Privileged Scaffold in Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one scaffold present in this compound is considered a privileged structure in drug discovery . It can be used as a starting point for the development of new therapeutic agents, with potential applications in treating various diseases.

properties

IUPAC Name |

7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-10-15(20)6-5-12-13(19(22)23)9-16(21-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMXLJAJNHCRNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801159090 |

Source

|

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847503-17-7 |

Source

|

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)